molecular formula C10H10N4S B5493479 methyl (2E)-2-cyano-2-(phenylhydrazinylidene)ethanimidothioate

methyl (2E)-2-cyano-2-(phenylhydrazinylidene)ethanimidothioate

Cat. No.: B5493479
M. Wt: 218.28 g/mol
InChI Key: WCSNVAVWSORFFO-QYSDINMBSA-N
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Description

Methyl (2E)-2-cyano-2-(phenylhydrazinylidene)ethanimidothioate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a cyano group, a phenylhydrazinylidene moiety, and an ethanimidothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-cyano-2-(phenylhydrazinylidene)ethanimidothioate typically involves the reaction of methyl cyanoacetate with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-cyano-2-(phenylhydrazinylidene)ethanimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenylhydrazinylidene moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

Methyl (2E)-2-cyano-2-(phenylhydrazinylidene)ethanimidothioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of methyl (2E)-2-cyano-2-(phenylhydrazinylidene)ethanimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyano group and phenylhydrazinylidene moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylhydrazinylidene derivatives: Compounds with similar structures but different substituents on the phenyl ring.

    Cyanoacetate derivatives: Compounds with a cyano group and an ester functionality.

Uniqueness

Methyl (2E)-2-cyano-2-(phenylhydrazinylidene)ethanimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (2E)-2-cyano-2-(phenylhydrazinylidene)ethanimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-15-10(12)9(7-11)14-13-8-5-3-2-4-6-8/h2-6,12-13H,1H3/b12-10?,14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSNVAVWSORFFO-QYSDINMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)C(=NNC1=CC=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC(=N)/C(=N/NC1=CC=CC=C1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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